molecular formula C16H14N2O4 B12896517 5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole CAS No. 113296-49-4

5-[(3-Nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole

Katalognummer: B12896517
CAS-Nummer: 113296-49-4
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: POJTURYSCNARIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a nitrophenoxy group and a phenyl group attached to the isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a β-nitrostyrene derivative with hydroxylamine-O-sulfonic acid, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Reduction: Formation of 5-((3-Aminophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole.

    Oxidation: Formation of corresponding oxides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-((3-Nitrophenoxy)methyl)-3-phenylisoxazole
  • 5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydro-1,2-oxazole
  • 5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydro-1,2-thiazole

Uniqueness

5-((3-Nitrophenoxy)methyl)-3-phenyl-4,5-dihydroisoxazole is unique due to its specific combination of functional groups and the isoxazole ring structure

Eigenschaften

CAS-Nummer

113296-49-4

Molekularformel

C16H14N2O4

Molekulargewicht

298.29 g/mol

IUPAC-Name

5-[(3-nitrophenoxy)methyl]-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H14N2O4/c19-18(20)13-7-4-8-14(9-13)21-11-15-10-16(17-22-15)12-5-2-1-3-6-12/h1-9,15H,10-11H2

InChI-Schlüssel

POJTURYSCNARIJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(ON=C1C2=CC=CC=C2)COC3=CC=CC(=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.